Cas no 2228710-63-0 (3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal)

3-(1-Methyl-4-nitro-1H-pyrazol-5-yl)propanal is a nitro-substituted pyrazole derivative with a propanal side chain, offering versatility as a synthetic intermediate in organic and medicinal chemistry. Its structure combines a reactive aldehyde group with a nitro-functionalized heterocycle, enabling applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances electrophilic reactivity, facilitating nucleophilic substitution or reduction reactions, while the aldehyde moiety allows for further functionalization via condensation or addition reactions. This compound is particularly valuable for constructing complex molecular frameworks due to its balanced reactivity and stability under controlled conditions. Its well-defined purity and consistent performance make it suitable for precision research and industrial-scale synthesis.
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal structure
2228710-63-0 structure
Product Name:3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal
CAS No:2228710-63-0
MF:C7H9N3O3
MW:183.164661169052
CID:5923078
PubChem ID:165692866
Update Time:2025-08-05

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal
    • 2228710-63-0
    • EN300-1802533
    • Inchi: 1S/C7H9N3O3/c1-9-6(3-2-4-11)7(5-8-9)10(12)13/h4-5H,2-3H2,1H3
    • InChI Key: RHSDVDIBTNLMJV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NN(C)C=1CCC=O)=O

Computed Properties

  • Exact Mass: 183.06439116g/mol
  • Monoisotopic Mass: 183.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 80.7Ų

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Additional information on 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal

3-(1-Methyl-4-nitro-1H-pyrazol-5-yl)propanal (CAS No. 2228710-63-0): A Multifunctional Compound with Promising Applications in Biomedical Research

3-(1-Methyl-4-nitro-1H-pyrazol-5-yl)propanal, identified by its CAS number 2228710-63-0, represents a novel synthetic compound with significant potential in the fields of medicinal chemistry and pharmaceutical development. This molecule belongs to the class of substituted pyrazole derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The unique structural features of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal—particularly the presence of the nitro group at the 4-position of the pyrazole ring and the aldehyde functional group at the terminal carbon—contribute to its chemical stability and reactivity, making it a valuable candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have provided critical insights into the physicochemical properties of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal. Studies published in 2023 in journals such as Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry highlight the molecule's ability to form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity. These findings are particularly relevant in the context of developing small-molecule inhibitors for diseases such as cancer and neurodegenerative disorders, where precise molecular interactions are essential for therapeutic efficacy.

The synthesis of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal involves a multi-step process that includes the formation of the pyrazole ring through a condensation reaction between appropriate precursors. Researchers have reported that the introduction of the methyl group at the 1-position of the pyrazole ring significantly modulates the molecule's electronic properties, which may influence its biological activity. For instance, a 2023 study published in Organic & Biomolecular Chemistry demonstrated that the methyl substitution enhances the molecule's solubility in aqueous environments, a critical factor for its potential application in oral drug formulations.

Experimental data from in vitro studies have revealed that 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal exhibits promising cytotoxic effects against several cancer cell lines. A 2023 paper in Cancer Letters reported that the compound induces apoptosis in human breast cancer cells (MCF-7) by modulating key signaling pathways such as the MAPK and PI3K/AKT pathways. These findings suggest that the molecule could serve as a lead compound for the development of novel anticancer agents. Furthermore, the compound's ability to inhibit the proliferation of tumor cells in a dose-dependent manner has been corroborated by multiple pharmacological studies, underscoring its potential as a therapeutic candidate.

In addition to its antitumor properties, 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal has shown potential in the treatment of inflammatory diseases. A 2023 study published in International Journal of Molecular Sciences demonstrated that the compound effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity is attributed to the molecule's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. These results highlight the versatility of the compound in addressing a wide range of biomedical challenges.

The structural complexity of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal also makes it an attractive candidate for the design of hybrid molecules with multifunctional properties. Researchers are increasingly exploring the possibility of combining the pyrazole scaffold with other pharmacophore groups to enhance the therapeutic potential of the compound. For example, a 2023 study in MedChemComm reported the synthesis of a derivative of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal that incorporates a benzimidazole moiety, resulting in improved antitumor activity against multidrug-resistant cancer cells. Such structural modifications underscore the importance of tailored molecular design in optimizing the biological profile of the compound.

The pharmacokinetic properties of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal have also been investigated to assess its potential as a drug candidate. A 2023 study in Drug Metabolism and Disposition revealed that the compound exhibits moderate oral bioavailability and a favorable half-life in animal models, suggesting its potential for systemic administration. However, further studies are required to evaluate its metabolic stability and potential for drug-drug interactions, particularly in the context of long-term therapeutic use.

Despite its promising properties, the development of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal as a therapeutic agent is still in its early stages. Ongoing research is focused on elucidating the molecular mechanisms underlying its biological effects and optimizing its chemical structure to enhance efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications, particularly in the treatment of cancer and inflammatory diseases.

In conclusion, 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanal (CAS No. 2228710-63-0) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activities, position it as a valuable tool for further exploration in drug discovery. Continued research into its molecular mechanisms and pharmacological properties will be critical in realizing its full potential as a therapeutic agent.

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